molecular formula C22H27N3O5S B2479956 N'-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896287-06-2

N'-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2479956
CAS No.: 896287-06-2
M. Wt: 445.53
InChI Key: JZNXKFPZDSBRHS-UHFFFAOYSA-N
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Description

N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a methoxybenzenesulfonyl group, and a dimethylphenyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonyl groups.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethylphenyl Group: This can be done through a coupling reaction using a suitable reagent like a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield methoxybenzenesulfonic acid, while reduction could produce a methoxybenzenethiol.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests potential interactions with proteins through sulfonamide bonds.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: Similar in structure but with different substituents.

    N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: Another related compound with variations in the aromatic ring.

Uniqueness

The unique combination of the pyrrolidine ring, methoxybenzenesulfonyl group, and dimethylphenyl group in N’-(3,5-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide gives it distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-11-16(2)13-17(12-15)24-22(27)21(26)23-14-18-5-4-10-25(18)31(28,29)20-8-6-19(30-3)7-9-20/h6-9,11-13,18H,4-5,10,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXKFPZDSBRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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